n-Pentylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

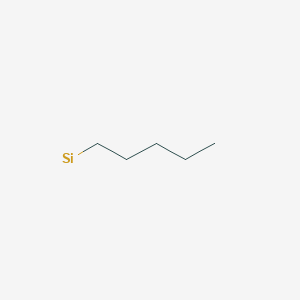

n-Pentylsilane is an organosilicon compound with the molecular formula C₅H₁₄Si It is a member of the silane family, where a silicon atom is bonded to a pentyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

n-Pentylsilane can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with silicon tetrachloride, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of pentylsilane often involves the direct reaction of pentyl chloride with silicon in the presence of a catalyst. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

n-Pentylsilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pentylsilanol.

Reduction: It can be reduced to form pentylsilane hydride.

Substitution: this compound can undergo substitution reactions where the pentyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride is a common reducing agent.

Substitution: Halogenating agents like chlorine or bromine are often used.

Major Products

Oxidation: Pentylsilanol

Reduction: this compound hydride

Substitution: Various substituted silanes depending on the reagents used

Applications De Recherche Scientifique

n-Pentylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential in developing new pharmaceuticals.

Industry: Used in the production of silicone-based materials and coatings.

Mécanisme D'action

The mechanism by which pentylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylsilane: Similar in structure but with a phenyl group instead of a pentyl group.

Methylsilane: Contains a methyl group instead of a pentyl group.

Ethylsilane: Contains an ethyl group instead of a pentyl group.

Uniqueness

n-Pentylsilane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it more hydrophobic compared to shorter-chain silanes like methylsilane and ethylsilane, potentially affecting its solubility and reactivity.

Activité Biologique

n-Pentylsilane (C5H12Si) is an organosilicon compound that has garnered attention due to its potential biological applications. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic uses.

This compound is a linear silane with a five-carbon alkyl chain attached to a silicon atom. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that silanes, including this compound, exhibit antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Screening

A study conducted on various silanes, including this compound, tested their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results were promising:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

These findings suggest that this compound could serve as a potential antimicrobial agent in pharmaceutical formulations.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that it may possess anticancer properties by inducing apoptosis in malignant cells.

Case Study: Cytotoxicity Assay

In vitro studies assessed the cytotoxicity of this compound on prostate cancer cells (PC3). The results are summarized below:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At a concentration of 100 µg/mL, this compound reduced cell viability significantly, indicating its potential as an anticancer agent.

Mechanistic Studies

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar to other silanes, it may disrupt lipid bilayers of microbial cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that silanes can induce oxidative stress in cells, leading to apoptosis.

- Interference with Cellular Signaling : Silanes may alter signaling pathways involved in cell proliferation and survival.

Propriétés

Numéro CAS |

10177-98-7 |

|---|---|

Formule moléculaire |

C5H14Si |

Poids moléculaire |

102.25 g/mol |

Nom IUPAC |

pentylsilane |

InChI |

InChI=1S/C5H14Si/c1-2-3-4-5-6/h2-5H2,1,6H3 |

Clé InChI |

LXQCYGJKOIEWBN-UHFFFAOYSA-N |

SMILES |

CCCCC[Si] |

SMILES canonique |

CCCCC[SiH3] |

Synonymes |

Pentyl-silane; Amylsilane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.